Ácido diglicólico

Descripción general

Descripción

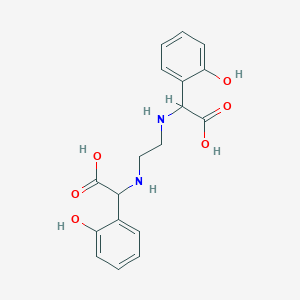

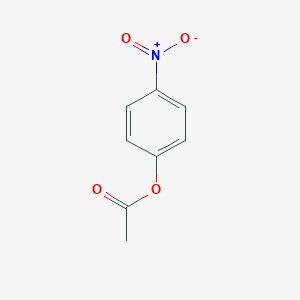

Diglycolic acid, also known as 2,2’-oxydiacetic acid, is an aliphatic dicarboxylic acid. It is a white, odorless solid that is readily soluble in water. The compound has a chemical formula of C4H6O5 and a molar mass of 134.09 g/mol. Diglycolic acid is known for its intermediate acidity, which lies between acetic acid and oxalic acid .

Synthetic Routes and Reaction Conditions:

Oxidation of Diethylene Glycol: One of the earliest methods for synthesizing diglycolic acid involves the oxidation of diethylene glycol using concentrated nitric acid. This method was first described by A.

Synthesis from Chloroacetic Acid: Another method involves heating chloroacetic acid with sodium hydroxide solution. This method was reported by W.

Oxidation of 1,4-Dioxan-2-one: Diglycolic acid can also be synthesized by oxidizing 1,4-dioxan-2-one with nitric acid or dinitrogen tetroxide.

Industrial Production Methods:

Multi-Stage Nitric Acid Oxidation: This process involves the oxidation of diethylene glycol at 70°C with multiple crystallization steps.

Air Oxidation with Platinum Catalyst: This method avoids the use of expensive nitric acid and prevents the formation of nitrous gases.

Types of Reactions:

Substitution: The compound can participate in substitution reactions, especially when reacting with bases like sodium hydroxide.

Common Reagents and Conditions:

Oxidizing Agents: Concentrated nitric acid, air, oxygen, ozone, and platinum catalysts are commonly used in the oxidation reactions involving diglycolic acid.

Bases: Sodium hydroxide and barium hydroxide solutions are used in substitution reactions.

Major Products:

Removal of Limescale Deposits: Basic solutions of diglycolic acid are used for removing limescale deposits in gas and oil bores, heat exchangers, and steam boilers.

Chemistry:

Synthesis of Esters and Amides: Diglycolic acid is used as an intermediate in the synthesis of various esters and amides, which have applications in polymer chemistry.

Biology and Medicine:

Antithrombogenic Properties: Diglycolic acid has been found to have antithrombogenic properties and can induce vasodilation.

Inhibition of Succinate Dehydrogenase: The compound inhibits succinate dehydrogenase activity in human proximal tubule cells.

Industry:

Magnetic Extraction: Diglycolic acid-functionalized nanoparticles are used for the magnetic extraction of heavy metal ions like lead and chromium from aqueous media.

Preparation of Aragonite Particles: The compound is used in the preparation of needle-like aragonite particles from calcium nitrate aqueous solutions.

Aplicaciones Científicas De Investigación

Extracción de elementos de tierras raras

El ácido diglicólico se utiliza en la síntesis de diglicolamidas (DGA), que se utilizan para la extracción líquido-líquido de elementos de tierras raras (REE) . Este proceso es escalable y sostenible, y acelera la investigación, el desarrollo y la implementación (I+D+i) de procesos para fabricar REE .

Síntesis de imipraminas N-interconectadas

El ácido diglicólico se utiliza en la síntesis de imipraminas N-interconectadas, que muestran actividad apoptótica contra células malignas . Estos compuestos también muestran signos de combatir el linfoma de Burkitt .

Preparación de partículas de aragonito en forma de aguja

El ácido diglicólico se utiliza en la preparación de partículas de aragonito en forma de aguja a partir de soluciones acuosas de nitrato de calcio . Las partículas de aragonito tienen diversas aplicaciones en la ciencia de los materiales y la biomedicina.

Fabricación de ablandadores de cloruro de polivinilo

El ácido diglicólico se utiliza en la fabricación de ablandadores de cloruro de polivinilo (PVC) . Los ablandadores de PVC se utilizan para mejorar la flexibilidad y la durabilidad de los productos de PVC.

Producción de poliésteres médicos biocompatibles/biodegradables

El ácido diglicólico se utiliza en la producción de poliésteres médicos biocompatibles y biodegradables . Estos poliésteres se utilizan en diversas aplicaciones médicas, incluidas las suturas, los sistemas de administración de fármacos y los andamios de ingeniería de tejidos.

Extracción magnética de iones Pb(II) y Cr(VI)

El ácido diglicólico se utiliza para funcionalizar nanopartículas de magnetita recubiertas de sílice núcleo-capa . Estas nanopartículas se utilizan para la extracción magnética de iones Pb(II) y Cr(VI) de medios acuosos .

Mecanismo De Acción

Target of Action

Diglycolic acid (DGA) is a nephrotoxic by-product of diethylene glycol (DEG) metabolism . Its primary targets are the proximal tubule cells in the kidneys . These cells play a crucial role in the reabsorption of water and solutes from the glomerular filtrate, thereby maintaining body fluid homeostasis .

Mode of Action

DGA interacts with its targets, the proximal tubule cells, by inhibiting the activity of succinate dehydrogenase . This enzyme plays a key role in the citric acid cycle, a crucial metabolic pathway for energy production in cells . By inhibiting this enzyme, DGA disrupts the energy production process, leading to cell dysfunction .

Biochemical Pathways

The primary biochemical pathway affected by DGA is the citric acid cycle . The inhibition of succinate dehydrogenase by DGA disrupts this cycle, leading to a decrease in ATP production . This energy deficit results in cell dysfunction and can lead to cell death .

Pharmacokinetics

It is known that dga is a metabolite of deg, which is metabolized in the body to produce dga . The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DGA and their impact on its bioavailability are yet to be elucidated.

Result of Action

The primary result of DGA’s action is proximal tubular necrosis in the kidneys . This leads to marked vacuolization and edema of epithelial cells, which obstruct the lumen, reducing urine flow and consequently resulting in anuria and uremia . These changes can lead to acute kidney injury, a serious condition that can result in high morbidity and mortality .

Action Environment

The action of DGA can be influenced by various environmental factors. For instance, its solubility can affect its distribution and action in the body . DGA is readily water-soluble and crystallizes from water in monoclinic prisms as a white, odorless solid . At an air humidity of more than 72% and 25 °C, the monohydrate is formed . The commercial product is the anhydrous form as free-flowing flakes . These properties can influence the compound’s action, efficacy, and stability in different environments.

Análisis Bioquímico

Biochemical Properties

The main nephrotoxic by-product of DEG is diglycolic acid . It interacts with various enzymes, proteins, and other biomolecules in the body, leading to a series of biochemical reactions .

Cellular Effects

Diglycolic acid has a significant impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Diglycolic acid exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of diglycolic acid change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of diglycolic acid vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Diglycolic acid is involved in several metabolic pathways, interacting with various enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Diglycolic acid is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Comparación Con Compuestos Similares

Propiedades

IUPAC Name |

2-(carboxymethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVGZEDELICMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041575 | |

| Record name | Diglycolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | Diglycolic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13149 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

110-99-6 | |

| Record name | Diglycolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diglycolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diglycolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2,2'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diglycolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxydi(acetic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIGLYCOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4651635E0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B32496.png)

![Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B32516.png)